6-tert-Butoxy-6-oxohexylzinc bromide 0.5 M in Tetrahydrofuran
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Overview
Description
6-tert-Butoxy-6-oxohexylzinc bromide 0.5 M in Tetrahydrofuran is an organozinc compound with the molecular formula C10H19BrO2Zn and a molecular weight of 316.55066. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and stability in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butoxy-6-oxohexylzinc bromide typically involves the reaction of 6-tert-Butoxy-6-oxohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.5 M solution in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butoxy-6-oxohexylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, aldehydes, and ketones. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions. Tetrahydrofuran is often used as the solvent due to its ability to stabilize the organozinc compound .
Major Products Formed
The major products formed from reactions involving 6-tert-Butoxy-6-oxohexylzinc bromide depend on the specific reactants used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively .
Scientific Research Applications
6-tert-Butoxy-6-oxohexylzinc bromide is used in various scientific research applications, including:
Organic synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-Butoxy-6-oxohexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the carbonyl group, enhancing the nucleophilicity of the carbon atom. This allows the compound to effectively attack electrophilic centers in other molecules, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
6-tert-Butoxy-6-oxohexylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
6-tert-Butoxy-6-oxohexyl lithium: Contains lithium and is used in similar types of reactions.
Uniqueness
6-tert-Butoxy-6-oxohexylzinc bromide is unique due to its stability in tetrahydrofuran and its reactivity in forming carbon-carbon bonds. Compared to its magnesium and lithium counterparts, the zinc compound offers better control over reaction conditions and product selectivity .
Properties
IUPAC Name |
bromozinc(1+);tert-butyl hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-5-6-7-8-9(11)12-10(2,3)4;;/h1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCMRHTZYOTFT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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